An In-depth Technical Guide to the Chemical Properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a fluorinated quinolone derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a "privileged structure" in pharmacology, and the strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological profile, often enhancing metabolic stability and biological activity.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the structural features, reactivity, stability, and potential synthetic pathways of this compound. By synthesizing theoretical principles with practical insights, this guide aims to serve as a foundational resource for the effective utilization and further investigation of this promising chemical entity.
Introduction: The Significance of Fluorinated Quinolones
The quinoline scaffold is a cornerstone in the development of therapeutic agents, forming the structural basis for a wide array of bioactive molecules. The introduction of fluorine atoms into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic pathways. Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate belongs to this important class of compounds and serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its chemical behavior is dictated by the interplay of its core heterocyclic structure, the electron-withdrawing nature of the fluorine substituents, and the reactivity of the methyl ester functional group.
Molecular Structure and Physicochemical Properties
The foundational chemical attributes of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate are summarized below. While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and predicted properties based on its structure and data from closely related compounds.
| Property | Value | Source/Comment |
| Chemical Name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | IUPAC Nomenclature |
| Alternate Name | Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate | Tautomeric Form[2] |
| CAS Number | 1065074-53-4 | [3][4][5][6][7] |
| Molecular Formula | C₁₁H₇F₂NO₃ | [4][6] |
| Molecular Weight | 239.18 g/mol | [2] |
| Appearance | White to off-white solid | Predicted, based on related compounds |
| Melting Point | Not available | Experimental data not found in public literature. |
| Boiling Point | Not available | Expected to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Predicted based on structure and general quinolone properties. |
Tautomerism: The Keto-Enol Equilibrium
A critical chemical feature of the 4-oxo-1,4-dihydroquinoline core is its existence in a tautomeric equilibrium with the 4-hydroxyquinoline form. This equilibrium is influenced by the solvent, pH, and temperature. The keto form is generally more stable in the solid state and in polar solvents, while the enol form can be favored under certain conditions. This tautomerism is crucial as it affects the molecule's hydrogen bonding capabilities, crystal packing, and interaction with biological targets.
Caption: Keto-enol tautomerism of the 4-oxo-1,4-dihydroquinoline core.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
-
δ 11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the dihydroquinoline ring.
-
δ 7.0-8.0 ppm (m, 2H): These signals represent the aromatic protons on the benzene ring, with coupling to fluorine influencing their multiplicity.
-
δ 6.5-7.0 ppm (s, 1H): This singlet is attributed to the proton at the C3 position.
-
δ 3.9-4.1 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (COOCH₃) protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons (with C-F couplings), and the methyl ester carbon.
-
δ 170-180 ppm: Carbonyl carbon of the C4-oxo group.
-
δ 160-165 ppm: Carbonyl carbon of the methyl ester.
-
δ 110-150 ppm: Aromatic carbons, showing characteristic splitting due to coupling with the fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).
-
δ ~53 ppm: Methyl carbon of the ester group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions from the carbonyl groups and vibrations of the aromatic ring.
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibration.
-
~1720-1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.[8]
-
~1650-1670 cm⁻¹ (strong, sharp): C=O stretching of the C4-keto group.[8]
-
~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic and quinoline rings.[9]
-
~1100-1300 cm⁻¹: C-F stretching vibrations.
Mass Spectrometry (Predicted)
-
Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 239 or 240, respectively. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and widely utilized method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[10][11][12] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[10][11][12] For the synthesis of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a suitable starting material would be 3,5-difluoroaniline, which reacts with dimethyl acetylenedicarboxylate.
Caption: Proposed synthetic workflow via a Gould-Jacobs type reaction.
Experimental Protocol (Conceptual):
-
Condensation: 3,5-difluoroaniline is reacted with dimethyl acetylenedicarboxylate in a suitable solvent (e.g., methanol or ethanol) at reflux. This step forms the initial Michael adduct.
-
Cyclization: The intermediate from step 1 is heated in a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C. This high temperature induces cyclization to form the quinolone ring system.
-
Purification: The crude product is cooled, precipitated, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Chemical Reactivity and Stability
The reactivity of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is primarily centered around the ester functionality and the stability of the fluoroquinolone core.
The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction is of significant practical importance as the carboxylic acid is often the desired active pharmaceutical ingredient or a key intermediate for further derivatization.
Acid-Catalyzed Hydrolysis:
This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid such as sulfuric acid or hydrochloric acid.[13][14][15] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[14][15]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
A common protocol for the hydrolysis of quinolone esters involves heating in a mixture of acetic acid, sulfuric acid, and water.[16]
Base-Catalyzed Hydrolysis (Saponification):
This is an irreversible reaction that proceeds via nucleophilic acyl substitution, initiated by the attack of a hydroxide ion on the ester carbonyl.[13][17] The resulting carboxylate is deprotonated by the base, driving the reaction to completion.[17]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Fluoroquinolones are known to be photochemically reactive and can degrade upon exposure to UV light.[18] The primary photodegradation pathway for many fluoroquinolones involves the photosubstitution of the fluorine atom.[18] Other potential degradation pathways include decarboxylation and modifications to substituents on the quinoline ring. The photodegradation can be influenced by pH, the presence of photosensitizers, and the solvent system. For pharmaceutical applications, a thorough evaluation of the photostability of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives is crucial.
Applications and Relevance in Drug Discovery
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a key building block for the synthesis of novel therapeutic agents. The 4-quinolone core is a well-known pharmacophore, and the difluoro substitution at positions 6 and 8 is expected to enhance biological activity and metabolic stability. The methyl ester at position 2 provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against various biological targets. Potential therapeutic areas for derivatives of this scaffold include:
-
Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics.
-
Anticancer Agents: Certain quinoline derivatives have shown promise as kinase inhibitors.
-
Antiviral and Antifungal Agents: The quinoline scaffold has been explored for a broad range of anti-infective properties.
Conclusion
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a molecule with significant potential in the field of medicinal chemistry. Its chemical properties, including tautomerism, reactivity of the ester group, and the influence of its fluorine substituents, make it a versatile platform for the development of new drugs. This guide has provided a detailed overview of its key chemical characteristics, drawing upon established principles of quinolone chemistry and predictive analysis where specific experimental data is not available. Further experimental investigation into its physical properties, spectroscopic characterization, and reaction kinetics will undoubtedly facilitate its broader application in research and development.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Sturini, M.; Speltini, A.; Maraschi, F.; Profumo, A. Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochem. Photobiol. Sci.2022 , 21, 899–912. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
YouTube. mechanism of ester hydrolysis. [Link]
-
YouTube. Chemistry Vignettes: Base catalysed ester hydrolysis. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
PubMed. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. [Link]
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. 13 C NMR Chemical Shifts. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites [mdpi.com]
- 5. Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | 1065074-53-4 [chemicalbook.com]
- 6. methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. scbt.com [scbt.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
